Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate
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Overview
Description
Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated benzene derivative with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol . The reaction conditions often require refluxing in methanol for several hours to ensure complete cyclization and esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can have different functional groups attached to the isoxazole ring .
Scientific Research Applications
Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to different biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-Phenylisoxazole-3-carboxylate: Similar in structure but with a phenyl group instead of a bromine atom.
Methyl 4-Chlorobenzo[c]isoxazole-3-carboxylate: Similar but with a chlorine atom instead of bromine.
Methyl 4-Fluorobenzo[c]isoxazole-3-carboxylate: Similar but with a fluorine atom instead of bromine.
Uniqueness
Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications .
Properties
Molecular Formula |
C9H6BrNO3 |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
methyl 4-bromo-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)8-7-5(10)3-2-4-6(7)11-14-8/h2-4H,1H3 |
InChI Key |
KCCQATTYZINIQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=NO1)C=CC=C2Br |
Origin of Product |
United States |
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